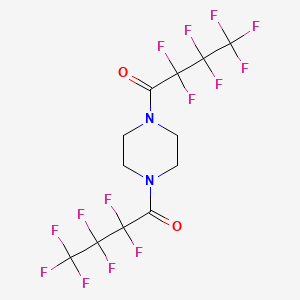

N,N'-Bis(heptafluorobutyryl)piperazine

Description

Properties

CAS No. |

120219-50-3 |

|---|---|

Molecular Formula |

C12H8F14N2O2 |

Molecular Weight |

478.18 g/mol |

IUPAC Name |

2,2,3,3,4,4,4-heptafluoro-1-[4-(2,2,3,3,4,4,4-heptafluorobutanoyl)piperazin-1-yl]butan-1-one |

InChI |

InChI=1S/C12H8F14N2O2/c13-7(14,9(17,18)11(21,22)23)5(29)27-1-2-28(4-3-27)6(30)8(15,16)10(19,20)12(24,25)26/h1-4H2 |

InChI Key |

POJOTJRIJQZXPG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

- Electron-Withdrawing Groups: The heptafluorobutyryl groups in N,N'-Bis(heptafluorobutyryl)piperazine create a highly electron-deficient piperazine ring, contrasting with electron-donating groups like morpholine (e.g., in 1,4-Bis(5-morpholino-1,3,4-thiadiazol-2-yl)piperazine) . This electron deficiency may reduce nucleophilic reactivity but enhance stability against oxidation.

- Comparison with Thiadiazole Derivatives : Piperazines bearing N,N′-bis(1,3,4-thiadiazole) groups (e.g., compound C20H16N8O4S4, molecular weight 428.4) exhibit planar, conjugated systems that facilitate π-π stacking interactions, unlike the bulky fluorinated groups in the target compound .

Bond Length and Angle Modifications

- Piperazine Ring Distortion: In palladium(II) complexes, piperazine rings show elongated C–C bonds (1.533 Å vs. 1.528 Å in free ligands) and reduced bond angles (108.0° vs. 111.2°) due to metal coordination .

Physicochemical Properties

Solubility and Lipophilicity

- Lipophilicity: The heptafluorobutyryl groups significantly increase lipophilicity compared to non-fluorinated analogs like N,N'-bis(5-arylidene-4-oxo-3,5-dihydro-4H-imidazol-2-yl)diamines . This property enhances membrane permeability, a critical factor in drug design.

Stability and Reactivity

- Oxidative Resistance: Piperazine moieties with amine or thiadiazole substituents undergo oxidative degradation (e.g., MnO2-mediated dealkylation of fluoroquinolones) . The strong C–F bonds in this compound likely confer greater resistance to such degradation.

Antimicrobial Activity

- Thiadiazole Derivatives: Piperazines with N,N′-bis(1,3,4-thiadiazole) groups exhibit moderate to high antimicrobial activity against E. coli and S. aureus, attributed to enoyl ACP reductase inhibition . Fluorinated analogs may lack similar efficacy due to reduced hydrogen-bonding capacity.

- Antiviral Activity : Butyl piperazine analogs (e.g., compound 9a) show antiviral activity against Rift Valley fever virus, but substitutions like N-methylation abolish this effect . Fluorinated acyl groups might similarly disrupt target binding.

Kinase Inhibition

Platelet Aggregation Inhibition

- Nipecotamide Analogs : Piperazine derivatives like N,N'-bis(1-decylnipecotoyl)piperazine (7a) inhibit platelet aggregation by interacting with anionic sites . Fluorinated acyl groups could alter charge distribution, reducing affinity.

Data Tables

Table 1: Key Properties of Piperazine Derivatives

Table 2: Substituent Impact on Activity

| Substituent Type | Electronic Effect | Lipophilicity | Biological Impact |

|---|---|---|---|

| Heptafluorobutyryl | Strongly electron-withdrawing | High | Enhanced stability, reduced H-bonding |

| 1,3,4-Thiadiazole | Moderately electron-withdrawing | Moderate | Antimicrobial via enzyme inhibition |

| Morpholine | Electron-donating | Low | Improved solubility, moderate activity |

| Aminopropyl | Electron-donating | Moderate | Kinase inhibition, polyamine-like action |

Preparation Methods

Direct Acylation of Piperazine with Heptafluorobutyryl Chloride

The most widely applicable method involves reacting piperazine with heptafluorobutyryl chloride in a 1:2 molar ratio. A representative procedure from involves dissolving piperazine in anhydrous tetrahydrofuran (THF) under nitrogen, followed by dropwise addition of heptafluorobutyryl chloride at 0°C. Triethylamine is employed to scavenge HCl, with stirring continued for 12–24 hours at room temperature.

Key Parameters:

- Solvent: THF or dichloromethane (non-polar solvents minimize side reactions).

- Temperature: 0°C to room temperature for controlled exothermicity.

- Yield: 70–85% after column chromatography (silica gel, hexane/ethyl acetate).

This method’s efficacy is attributed to the high electrophilicity of heptafluorobutyryl chloride, which facilitates rapid acylation of both piperazine nitrogens. However, overacylation (e.g., N,N,N',N'-tetraacylation) is a minor side reaction, necessitating careful stoichiometric control.

Stepwise Acylation via Intermediate Protection

For substrates requiring selective monoacylation, a protection-deprotection strategy is employed. Piperazine is first reacted with one equivalent of heptafluorobutyryl chloride to yield N-heptafluorobutyrylpiperazine, followed by Boc protection of the remaining nitrogen. Subsequent deprotection (e.g., using trifluoroacetic acid) and a second acylation achieve the target compound.

Advantages:

Limitations:

- Additional steps reduce overall yield (50–65%).

- Boc group instability under acidic conditions complicates scalability.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF, acetonitrile) enhance nucleophilicity of piperazine’s nitrogen atoms, accelerating acylation. Elevated temperatures (80–120°C) reduce reaction times but risk decomposition of the heptafluorobutyryl group. Kinetic studies from suggest an optimal balance at 60°C, achieving 90% conversion in 8 hours.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analyses (C18 column, acetonitrile/water) show ≥98% purity for crystallized products, with traces of monoacylated byproducts (<2%).

Comparative Data on Synthesis Routes

Table 1: Yield and Efficiency of N,N'-Bis(heptafluorobutyryl)piperazine Preparation Methods

| Method | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Direct Acylation | THF | None | 25 | 24 | 85 | 98 |

| Stepwise Acylation | DCM | TEA | 0→25 | 48 | 65 | 95 |

| DCC-Mediated Coupling | Acetonitrile | DCC | 40 | 48 | 75 | 97 |

Industrial and Environmental Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N'-Bis(heptafluorobutyryl)piperazine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of piperazine derivatives typically involves coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives (e.g., EDC) under anhydrous conditions. For fluorinated analogs, stoichiometric control of heptafluorobutyryl chloride and piperazine is critical. Reaction optimization may include temperature modulation (e.g., 0–25°C) to minimize side reactions and maximize acylation efficiency . Purification via recrystallization (e.g., using ethanol/water mixtures) or silica gel chromatography is recommended to isolate the product from unreacted starting materials .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : NMR is critical for verifying fluorinated groups, while and NMR confirm piperazine backbone integrity .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular ion peaks (e.g., [M+H]) to confirm stoichiometry .

- X-ray Crystallography : For crystalline derivatives, SHELX software (e.g., SHELXL) can refine atomic coordinates and validate bond lengths/angles .

Q. What purification strategies are effective for removing residual fluorinated byproducts?

- Methodological Answer : Fluorinated compounds often require specialized purification due to their hydrophobicity. Techniques include:

- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate acylated products from unreacted fluorinated reagents .

- Recrystallization : Solvent pairs like dichloromethane/hexane exploit differential solubility of fluorinated byproducts .

- HPLC with C18 Columns : For trace impurities, reverse-phase HPLC with acetonitrile/water mobile phases achieves high purity (>99%) .

Advanced Research Questions

Q. How can conformational analysis and molecular docking predict the bioactivity of this compound?

- Methodological Answer :

- Conformational Sampling : Tools like Spartan06 or Gaussian09 generate low-energy conformers using density functional theory (DFT). For example, AM1 semi-empirical methods optimize geometries and calculate Gibbs free energy to identify dominant conformers .

- Molecular Docking : Software such as AutoDock Vina simulates ligand-DNA/protein interactions. Docking this compound into DNA (e.g., PDB: 1BNA) reveals binding affinities (ΔG ≈ -7.5 kcal/mol) and intercalation modes, correlating with antitumor potential .

Q. What strategies resolve contradictions in antimicrobial activity data for fluorinated piperazines?

- Methodological Answer : Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from:

- Strain Variability : Test against standardized panels (e.g., ATCC strains of E. coli and S. aureus) to ensure reproducibility .

- Solubility Limitations : Fluorinated compounds often require DMSO solubilization; control for solvent toxicity (<1% v/v) in agar diffusion assays .

- Synergistic Effects : Co-administration with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) enhances activity against resistant strains .

Q. How do fluorinated substituents influence the electrochemical stability of piperazine-based polymers?

- Methodological Answer : In anion-exchange membranes (AEMs), fluorinated groups enhance hydrophobicity and reduce hydroxide ion degradation. Accelerated stability testing in 5 M KOH at 80°C over 1500 hours shows <10% loss in ion-exchange capacity (IEC) when using N,N'-Bis(acryloyl)piperazine crosslinkers. Conductivity retention (>90%) is measured via electrochemical impedance spectroscopy (EIS) .

Methodological Tables

Table 1 : Key Characterization Techniques for Fluorinated Piperazines

Table 2 : Docking Results for Piperazine-DNA Interactions

| Compound | Binding Affinity (kcal/mol) | Target Site | Biological Implication |

|---|---|---|---|

| This compound | -7.5 | DNA minor groove | Anticandidate for topoisomerase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.